3-((6-Amino-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide
Overview
Description
3-((6-Amino-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide is a useful research compound. Its molecular formula is C9H14N4O2S and its molecular weight is 242.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimalarial and Antitumor Potential
Research on derivatives of 2,4-diaminopteridines and 2-amino-4-hydroxypteridines, synthesized using compounds related to 3-((6-Amino-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide, explored their potential as antimalarial and antitumor agents. However, these compounds showed limited efficacy in these applications (Rosowsky et al., 1973).
Organic Synthesis and Chemical Reactions
Studies have investigated the role of similar compounds in various organic synthesis reactions. For instance, research has delved into molecular complexes involving related compounds in reactions with amines, exploring their reactive properties and potential applications in organic chemistry (Efremova et al., 2004). Another study focused on the synthesis of bifunctional aromatic N-heterocycles, demonstrating the utility of these compounds in constructing complex molecular structures (Aakeröy et al., 2007).
Supramolecular Chemistry and Crystallography
Research in supramolecular chemistry has also made use of compounds structurally related to this compound. Studies have examined crystal structures and hydrogen bonding in these compounds, contributing valuable insights into the field of crystallography and molecular design (Cramer et al., 1994).
HIV and Cancer Research
In the realm of biomedical research, derivatives of pyrimidines, closely related to the compound , have been synthesized and evaluated as potential inhibitors for HIV and as antiproliferative agents in cancer research. This demonstrates the compound's relevance in therapeutic drug discovery (Al-Masoudi et al., 2014).
Properties
IUPAC Name |
4-N-(1,1-dioxothiolan-3-yl)-2-methylpyrimidine-4,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2S/c1-6-11-8(10)4-9(12-6)13-7-2-3-16(14,15)5-7/h4,7H,2-3,5H2,1H3,(H3,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEUMBBAPZFODE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2CCS(=O)(=O)C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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